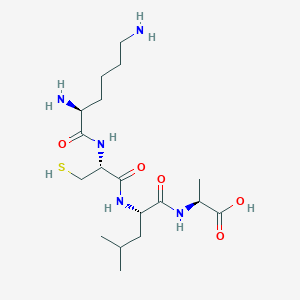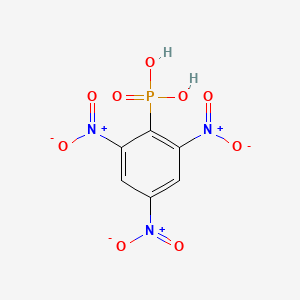
1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride is a compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, including high thermal stability, low volatility, and the ability to dissolve a wide range of substances
Métodos De Preparación
The synthesis of 1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-vinylimidazole with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of substituted imidazolium salts.
Common reagents and conditions used in these reactions include solvents like water or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for use in pharmaceuticals and medical research.
Medicine: Research has explored its potential as a drug delivery agent due to its ability to dissolve a wide range of substances and enhance the bioavailability of drugs.
Industry: The compound is used in the production of advanced materials, such as ionic liquids and polymers, due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets and pathways within cells. The compound can interact with cellular membranes, proteins, and enzymes, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium chloride: This compound is another imidazolium-based ionic liquid with similar properties but different alkyl chain lengths, leading to variations in solubility and thermal stability.
1-Ethyl-3-methylimidazolium chloride: Similar to the above compound, this one has a shorter alkyl chain, affecting its physical and chemical properties.
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: This compound has a hydroxyl group, which can enhance its solubility in water and other polar solvents.
Propiedades
Número CAS |
192873-50-0 |
|---|---|
Fórmula molecular |
C7H12ClN3O |
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
2-(3-ethenyl-1,2-dihydroimidazol-1-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-9-3-4-10(6-9)5-7(8)11;/h2-4H,1,5-6H2,(H2,8,11);1H |
Clave InChI |
DWPDCLRZFCUZLY-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C[NH+](C=C1)CC(=O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)




![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)


![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)



![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)
